5-Azaspiro[2.3]hexane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)4-1-6(4)2-7-3-6/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMDAJWABADOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Azaspiro 2.3 Hexane 1 Carboxylic Acid Derivatives
Strategies for Constructing the Spiro[2.3]hexane Core
The key architectural feature of 5-azaspiro[2.3]hexane derivatives is the spirocyclic junction between a four-membered azetidine (B1206935) ring and a three-membered cyclopropane (B1198618) ring. The formation of this strained cyclopropane ring fused to the azetidine is the primary synthetic challenge. Cyclopropanation reactions, which involve the addition of a one-carbon unit to a double bond, represent the most direct and widely employed strategy for assembling this spiro[2.3]hexane core. nih.govwikipedia.org These methods can be broadly categorized based on the nature of the carbene or carbenoid species and the catalyst used to mediate the transformation.
Cyclopropanation Reactions
Cyclopropanation reactions are chemical processes that generate a cyclopropane ring. wikipedia.org In the context of synthesizing 5-azaspiro[2.3]hexane derivatives, these reactions typically involve the creation of the cyclopropane ring onto a pre-existing azetidine scaffold. The synthesis often begins with an azetidinone derivative, which is converted into an azetidine precursor containing an exocyclic double bond. beilstein-journals.org This olefin then serves as the substrate for the crucial cyclopropanation step. Two primary approaches have been envisioned for this transformation: the metal-catalyzed reaction of the terminal olefin with a diazoacetate derivative or the cyclopropanation of a corresponding α,β-unsaturated ester. nih.gov
Transition metal-catalyzed decomposition of diazo compounds is a powerful and versatile method for generating metal-carbene intermediates, which can then be transferred to an olefin to form a cyclopropane ring. rsc.org This approach offers significant control over the reaction's efficiency and stereoselectivity. Rhodium and copper complexes are among the most effective catalysts for this transformation, each with distinct characteristics and applications. researchgate.netcsic.es
Rhodium(II) carboxylate complexes are exceptionally effective catalysts for the cyclopropanation of olefins with diazo compounds. researchgate.netnih.gov This methodology has been successfully applied to the diastereoselective synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.orgnih.gov The synthesis starts from a protected 3-azetidinone, which is converted to a key olefin intermediate, a 3-methylene-azetidine derivative, via a Horner-Wadsworth-Emmons or Petasis reaction. beilstein-journals.org
The subsequent rhodium-catalyzed cyclopropanation of this exocyclic olefin with an ethyl diazoacetate proceeds with notable diastereoselectivity. beilstein-journals.orgresearchgate.net The reaction, typically catalyzed by rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), involves the attack of the carbene intermediate on the olefin. researchgate.net This reaction preferentially yields the trans cyclopropane products. researchgate.net The stereochemical outcome is influenced by the direction of the carbene attack on the olefin moiety. researchgate.net
| Catalyst | Substrate | Reagent | Conditions | Products | Yield | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | Boc-protected 3-methylene-azetidine | Ethyl diazoacetate | CH₂Cl₂, rt, 12h | (1R,3R,4S) and (1S,3S,4S)-5-Boc-1-ethyl-5-azaspiro[2.3]hexane-dicarboxylate | 60% | 2.3:1 | beilstein-journals.org |
Table 1: Rhodium-Catalyzed Cyclopropanation for 5-Azaspiro[2.3]hexane Synthesis
Copper complexes are also widely used to catalyze the cyclopropanation of olefins with diazoacetates. researchgate.net The mechanism is generally understood to involve the formation of a copper-carbene intermediate, which is the rate-limiting step, followed by the transfer of the carbene to the alkene. csic.es This method serves as a valuable alternative to rhodium-based systems.
The stereoselectivity of copper-catalyzed cyclopropanations can be tuned by the choice of ligands coordinated to the copper center. researchgate.net A variety of nitrogen-based ligands, such as those based on bipyridines and bis(oxazolines), have been developed to enhance selectivity. researchgate.net For the synthesis of the spiro[2.3]hexane core, a copper(I) catalyst would be used to mediate the reaction between the 3-methylene-azetidine precursor and ethyl diazoacetate, analogous to the rhodium-catalyzed route. The kinetic-controlled nature of this transformation often favors the formation of the cis isomer, depending on the specific catalytic system employed. researchgate.net
| Catalyst System | Ligand Type | Typical Substrate | Key Feature | Reference |
| Cu(I)OTf | Bis(oxazoline) | Styrene | High enantioselectivity | researchgate.net |
| [Cu(CH₃CN)₄]PF₆ | None | Simple Olefins | General applicability | csic.es |
| Cu(I)-Homoscorpionate | Polypyrazolylborates | α-Olefins | High cis-diastereoselectivity | researchgate.net |
Table 2: Representative Copper Catalysts for Cyclopropanation with Ethyl Diazoacetate
The fundamental process underlying metal-catalyzed cyclopropanations is the addition of a carbene to a double bond. libretexts.orglibretexts.org A carbene is a neutral, electron-deficient species containing a carbon atom with only six valence electrons, making it highly reactive. libretexts.org This reaction can be performed with "free" carbenes, though their high reactivity often necessitates their generation in situ. libretexts.org
The addition of a carbene to an alkene is typically a concerted, stereospecific process where the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org In the synthesis of the 5-azaspiro[2.3]hexane core, a carbene would be generated and added to the exocyclic double bond of the 3-methylene-azetidine precursor. This addition directly forges the spirocyclopropane structure. A well-known method that avoids free carbenes is the Simmons-Smith reaction, which uses a more stable carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), to deliver the methylene (B1212753) (CH₂) group. libretexts.org
| Carbene/Carbenoid | Precursor | Generation Method | Application | Reference |
| Dichlorocarbene (:CCl₂) | Chloroform (CHCl₃) | Treatment with strong base (e.g., KOH) | Forms dichlorocyclopropanes | libretexts.org |
| Methylene (:CH₂) | Diazomethane (B1218177) (CH₂N₂) | Photolysis or thermolysis | Parent cyclopropanation | libretexts.org |
| Simmons-Smith Reagent (ICH₂ZnI) | Diiodomethane (CH₂I₂) | Reaction with Zinc-Copper couple | Stereospecific methylene transfer | libretexts.org |
Table 3: Common Methods for Carbene Generation and Addition
The Corey-Chaykovsky reaction provides a distinct and powerful alternative for cyclopropane synthesis, particularly with α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which are generated by deprotonating the corresponding sulfonium (B1226848) salts with a strong base. organic-chemistry.org
Instead of reacting with a simple olefin, the Corey-Chaykovsky reaction is ideal for a synthetic strategy that involves an azetidine precursor bearing an α,β-unsaturated ester functionality. The mechanism involves a nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone system. organic-chemistry.org This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium leaving group, closing the three-membered ring to form the cyclopropane. organic-chemistry.org This approach would result in the formation of the 5-azaspiro[2.3]hexane core with a carbonyl group directly attached to the newly formed cyclopropane ring, a feature present in the target molecule. This method is known for its utility in forming spirocyclopropanes. nih.gov
| Sulfur Ylide | Precursor Salt | Typical Base | Reacts with... | Product | Reference |
| Dimethylsulfonium methylide | Trimethylsulfonium iodide | NaH, n-BuLi | Aldehydes, Ketones | Epoxides | organic-chemistry.org |
| Dimethyloxosulfonium methylide | Trimethylsulfoxonium iodide | NaH | Enones, Imines | Cyclopropanes, Aziridines | organic-chemistry.orgyoutube.com |
| Diphenylsulfonium isopropylide | Isopropyldiphenylsulfonium salt | KHMDS | Ketones | Epoxides | organic-chemistry.org |
Table 4: Common Sulfur Ylides for the Corey-Chaykovsky Reaction
Catalytic [1+2] Cycloaddition of Diazo Esters to Substituted Methylenecyclobutanes
A key strategy for creating the cyclopropane ring of the 5-azaspiro[2.3]hexane system involves the catalytic [1+2] cycloaddition of a diazo ester to a methylene cyclobutane (B1203170) precursor. This reaction, often catalyzed by rhodium complexes, provides a direct route to the spiro[2.3]hexane core.
In a notable synthesis, a terminal olefin precursor, specifically (R)-tert-butyl 2-(tert-butyldiphenylsilyloxymethyl)-3-methylenazetidine-1-carboxylate, was subjected to a rhodium-catalyzed cyclopropanation reaction with ethyl diazoacetate. beilstein-journals.org This reaction proceeded with trans selectivity, preferentially forming the two trans cyclopropane diastereomers. beilstein-journals.org The diastereomeric ratio of the resulting products was analyzed, highlighting the stereochemical course of the cycloaddition. beilstein-journals.org This method demonstrates an effective way to introduce the cyclopropyl (B3062369) moiety onto a pre-existing azetidine ring. beilstein-journals.org
| Catalyst | Reactant 1 | Reactant 2 | Product(s) | Key Feature |
| Rhodium(II) acetate | (R)-tert-butyl 2-(tert-butyldiphenylsilyloxymethyl)-3-methylenazetidine-1-carboxylate | Ethyl diazoacetate | trans-5-tert-butyl 1-ethyl 4-(tert-butyldiphenylsilyloxymethyl)-5-azaspiro[2.3]hexane-1-carboxylate diastereomers | Diastereoselective formation of the cyclopropane ring. beilstein-journals.org |
[2+2] Cycloaddition Reactions for Heterocyclobutane Moiety Formation
The formation of the azetidine ring, the heterocyclobutane moiety of the target structure, is often accomplished through [2+2] cycloaddition reactions. These reactions typically involve the combination of an imine with a suitable ketene (B1206846) or alkene derivative.
The Staudinger synthesis, a classic example of a [2+2] cycloaddition, involves the reaction of an imine with a ketene to produce a β-lactam (2-azetidinone). mdpi.comresearchgate.net This reaction can proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com Ketenes can be generated in situ from various precursors, such as acyl chlorides, in the presence of a tertiary amine. mdpi.com The stereoselectivity of the Staudinger cycloaddition is a critical aspect, and the use of chiral imines or ketenes can lead to the formation of optically active β-lactams. mdpi.com
More recent developments have expanded the scope of [2+2] cycloadditions for azetidine synthesis. For instance, the cycloaddition of imines with enol ethers, often promoted by Lewis acids, provides a route to substituted azetidines. researchgate.netnih.gov Additionally, thermally induced and silver-salt-catalyzed [2+2] cycloadditions of imines to (alkoxymethylene)cyclopropanes have been reported to yield spirocyclic azetidine derivatives. acs.org These methods offer alternative pathways to the core azetidine structure, which can then be further functionalized to the desired 5-azaspiro[2.3]hexane system.
| Reaction Type | Reactants | Product | Key Feature |
| Staudinger Cycloaddition | Imine + Ketene | β-Lactam (2-Azetidinone) | Formation of the azetidine ring. mdpi.comresearchgate.net |
| Lewis Acid-Catalyzed Cycloaddition | Imine + Enol Ether | Azetidine | Access to substituted azetidines. researchgate.netnih.gov |
| Silver-Salt-Catalyzed Cycloaddition | Imine + (Alkoxymethylene)cyclopropane | Spirocyclic Azetidine | Direct formation of a spirocyclic system. acs.org |
Key Precursors and Starting Materials
The selection of appropriate starting materials is crucial for the successful and efficient synthesis of complex molecules like 5-azaspiro[2.3]hexane-1-carboxylic acid. Chiral pool precursors and strategically functionalized building blocks are often employed to control stereochemistry and facilitate the assembly of the target structure.
N-Boc-2-azetidinone Derivatives
N-Boc-protected 2-azetidinone (β-lactam) derivatives are versatile intermediates in the synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the nitrogen atom of the azetidine ring, which is stable under various reaction conditions but can be readily removed when needed.
A key intermediate, (2R)-1-tert-butyloxycarbonyl-2-tert-butyldiphenylsilyloxymethylene-3-azetidinone, has been synthesized and utilized in the construction of the spirocyclic system. beilstein-journals.orgbeilstein-journals.org This derivative, containing a silyloxymethyl group, provides a handle for further synthetic transformations. The synthesis of this precursor itself can be optimized, for instance, by using trimethylsilyldiazomethane (B103560) instead of the more hazardous diazomethane for a particular transformation step. beilstein-journals.org
D-Serine as a Chiral Pool Precursor
D-Serine, a naturally occurring amino acid, serves as an excellent chiral pool starting material for the enantioselective synthesis of this compound and its analogues. beilstein-journals.orgnih.gov The inherent chirality of D-serine is transferred through the synthetic sequence, allowing for the preparation of optically pure target compounds. researchgate.netnih.gov
The synthesis of conformationally "frozen" analogues of L-glutamic acid has been successfully achieved starting from D-serine. beilstein-journals.orgnih.gov The synthetic route typically involves the transformation of D-serine into a suitable N-protected and side-chain-functionalized intermediate, such as an N-Boc-O-TBDPS-(R)-serine derivative, which is then elaborated into the azetidinone ring and subsequently the full spirocyclic system. beilstein-journals.orgbeilstein-journals.org
3-Methylenecyclobutanecarboxylic Acid
3-Methylenecyclobutanecarboxylic acid and its derivatives are valuable precursors for constructing the cyclobutane portion of the spiro[2.3]hexane framework. The exocyclic methylene group provides a reactive handle for further transformations, including cyclopropanation reactions.
For instance, the synthesis of spiro[2.3]hex-1-ene has been accomplished starting from 3-methylene-cyclobutanecarbonitrile. acs.org The nitrile group in this starting material can be reduced to an alcohol, which is then protected before proceeding with further transformations. acs.org This demonstrates the utility of functionalized methylenecyclobutanes in building spirocyclic systems containing a cyclobutane ring. A related precursor, 3-oxo-1-cyclobutane-carboxylic acid, can be prepared from 1,3-dichloroacetone (B141476) through a multi-step sequence involving ketal formation, cyclization with a malonic ester, and subsequent hydrolysis. google.com
Olefinic Intermediates and their Preparation
The synthesis of complex spirocyclic structures such as this compound often necessitates the strategic introduction of double bonds, which serve as versatile handles for further chemical manipulation. Olefinic intermediates, particularly exocyclic methylene groups, are crucial for reactions like cyclopropanation. Various olefination methodologies are employed to convert carbonyl functionalities, such as those found in ketone or ester precursors, into the required alkenes.
Horner–Wadsworth–Emmons Olefination
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester with a base. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org
The reaction mechanism begins with the deprotonation of the phosphonate, followed by the nucleophilic attack of the resulting carbanion on the carbonyl compound. wikipedia.org This addition leads to a tetrahedral intermediate that subsequently eliminates a dialkylphosphate salt to form the alkene. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying product purification. wikipedia.org The HWE reaction typically exhibits a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
| Feature | Description |
| Reactants | Stabilized phosphonate carbanion, Aldehyde or Ketone |
| Product | Predominantly (E)-Alkene |
| Byproduct | Water-soluble dialkylphosphate salt |
| Key Advantage | Simplified purification compared to Wittig reaction; high (E)-selectivity. |
Wittig and Tebbe Olefination Strategies
In the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, the creation of a terminal olefin is a key strategic step. beilstein-journals.org Specifically, the preparation of an ethylidene derivative (an exocyclic double bond) on an azetidinone core serves as the immediate precursor for a subsequent diastereoselective cyclopropanation reaction. beilstein-journals.org
Research has demonstrated that this crucial olefinic intermediate can be successfully prepared using either the Wittig reaction or the Tebbe olefination. beilstein-journals.org Starting from a known azetidinone derivative, these olefination methods provide a reliable route to the target terminal alkene. beilstein-journals.org The choice between the Wittig and Tebbe strategies can be influenced by factors such as substrate compatibility and desired yield, with both proving feasible for this particular transformation. beilstein-journals.org
Petasis Reagent-Mediated Olefination
The Petasis reagent, bis(cyclopentadienyl)dimethyltitanium (B1143322) (Cp₂Ti(CH₃)₂), offers a valuable alternative to the Wittig and Tebbe reactions for carbonyl olefination. wikipedia.orgsynarchive.com Similar to the Tebbe reagent, the Petasis reagent is not the active species itself but generates a reactive titanium carbene (Cp₂TiCH₂) upon heating. wikipedia.orgyoutube.com This titanocene (B72419) methylene is a nucleophilic carbene that readily reacts with a variety of carbonyl compounds, including esters, ketones, and aldehydes. wikipedia.orgyoutube.com
The reaction mechanism involves the formation of an oxatitanacyclobutane intermediate, which then fragments to release the terminal alkene product. wikipedia.org A key advantage of the Petasis reagent is its versatility and relative air stability compared to other olefinating agents. wikipedia.org Furthermore, homologs of the reagent can be prepared from different alkyllithium precursors, allowing for the synthesis of various substituted alkylidenes. wikipedia.org This makes it a powerful tool for creating the exocyclic methylene group required in the synthesis of spirocyclic frameworks from lactam precursors.
| Reagent Comparison | Wittig Reagent | Tebbe Reagent | Petasis Reagent |
| Active Species | Phosphonium ylide | Titanocene methylene (in situ) | Titanocene methylene (in situ) |
| Carbonyl Reactivity | Aldehydes, Ketones | Aldehydes, Ketones, Esters, Amides | Aldehydes, Ketones, Esters |
| Byproduct | Phosphine oxide (often difficult to remove) | Methoxy-aluminum species | Volatile (methane) |
| Handling | Generally air-stable | Air and moisture sensitive | Relatively air-stable |
Functional Group Transformations and Derivatization
Following the construction of the core spirocyclic skeleton, subsequent functional group transformations are necessary to arrive at the final target molecule, this compound. These steps typically involve the unmasking of protected functional groups and the introduction of new functionalities.
Hydrolysis of Ester Moieties
Ester groups are frequently used as protecting groups for carboxylic acids during multi-step syntheses. The final step in many synthetic routes is the deprotection of this ester to reveal the carboxylic acid. This transformation is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org
Base-catalyzed hydrolysis , also known as saponification, is a common and often irreversible method. chemistrysteps.commasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com A final acidification step is required to protonate the salt and yield the neutral carboxylic acid. masterorganicchemistry.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The ester is heated in the presence of water and a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and a large excess of water is typically used to shift the equilibrium towards the carboxylic acid and alcohol products. chemistrysteps.com
| Hydrolysis Method | Conditions | Key Characteristics |
| Acid-Catalyzed | Aqueous acid (e.g., H₂SO₄), heat | Reversible equilibrium process. chemistrysteps.com |
| Base-Catalyzed (Saponification) | Aqueous base (e.g., NaOH), heat, then acid workup | Irreversible reaction, goes to completion. libretexts.orgchemistrysteps.com |
Modified Curtius Rearrangement for Amine Introduction
The Curtius rearrangement is a versatile and powerful reaction for converting carboxylic acids into primary amines, with the loss of one carbon atom. orgoreview.comorganic-chemistry.org The classical rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is then hydrolyzed to an amine. wikipedia.org The rearrangement proceeds with complete retention of stereochemistry at the migrating group. nih.gov
Selective Deprotection Strategies (e.g., Boc, Cbz cleavage)
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used to protect amines. Their selective removal is a critical step in the synthesis of the target spirocyclic amino acids.
The final step in the synthesis of certain this compound analogues involves the cleavage of the Boc protecting group. beilstein-journals.org This is typically achieved under acidic conditions. For instance, treatment of (1R,3R,4S)-5-(tert-butoxycarbonyl)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid with formic acid at room temperature yields the desired (1R,3R,4S)-1-(Ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid. beilstein-journals.orgbeilstein-journals.org The Boc group is known for its sensitivity to acid, allowing for its removal in the presence of other less acid-labile groups. acsgcipr.org
While direct examples of Cbz group cleavage in the synthesis of this compound are not detailed in the provided context, general methods for Cbz deprotection are well-established and relevant. These methods often involve hydrogenolysis, typically using a palladium catalyst, or treatment with strong acids. organic-chemistry.org The choice of deprotection method is critical to ensure compatibility with other functional groups present in the molecule. organic-chemistry.org
Table 1: Selective Deprotection of Boc Group
| Starting Material | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| (1R,3R,4S)-5-(tert-butoxycarbonyl)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid | Formic acid | Room temperature, 24 h | (1R,3R,4S)-1-(Ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid | beilstein-journals.orgbeilstein-journals.org |
Oxidation of Hydroxyl Groups to Carboxylic Acids
A key transformation in the synthesis of this compound derivatives is the oxidation of a primary alcohol to a carboxylic acid. beilstein-journals.org This step introduces the carboxylic acid functionality that is characteristic of amino acids.
In the synthesis of diastereomeric glutamate (B1630785) "frozen" analogues, a primary hydroxymethyl group is oxidized to a carboxylic acid. beilstein-journals.org Specifically, compounds like (1S,3S,4S)-5-tert-butyl 1-ethyl 4-(hydroxymethyl)-5-azaspiro[2.3]hexane-1,5-dicarboxylate are treated with Jones reagent to afford the corresponding carboxylic acids. beilstein-journals.org The Jones oxidation is a powerful method for converting primary alcohols to carboxylic acids, although it uses chromium, which raises environmental concerns. nsf.govlibretexts.org
Alternative, milder, and more environmentally friendly oxidation methods are continuously being developed. nsf.gov These include protocols using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO2). nih.gov Such methods are often compatible with sensitive functional groups and are applicable to complex molecules. nih.gov
Table 2: Oxidation of Hydroxyl Group
| Starting Material | Reagent | Product | Ref |
|---|---|---|---|
| (1S,3S,4S)-5-tert-butyl 1-ethyl 4-(hydroxymethyl)-5-azaspiro[2.3]hexane-1,5-dicarboxylate | Jones reagent | (1S,3S,4S)-5-(tert-Butoxycarbonyl)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid | beilstein-journals.org |
Scalability and Optimization of Synthetic Routes
The transition from laboratory-scale synthesis to larger-scale production necessitates the optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The synthesis of 5-azaspiro[2.3]hexane derivatives has been subject to such optimization efforts. beilstein-journals.org
One critical step that underwent optimization was the rhodium-catalyzed cyclopropanation reaction. beilstein-journals.org Initial attempts using catalytic Rh2(OAc)4 in refluxing CH2Cl2 with the slow addition of ethyl diazoacetate resulted in a low yield (12%). beilstein-journals.org By increasing the amount of ethyl diazoacetate to 8 equivalents, the yield was significantly improved to 51%. beilstein-journals.org Further optimization of the reaction concentration (to 0.025 M) and catalyst loading (to 10% Rh2(OAc)4) pushed the yield to 60%. beilstein-journals.org
Another example of optimization involved the preparation of the azetidinone derivative, a key intermediate. beilstein-journals.org The original procedure utilized diazomethane, which is explosive and toxic. A safer and more scalable method was developed by replacing it with trimethylsilyldiazomethane. beilstein-journals.orgnih.gov Additionally, in a subsequent step involving a Petasis reaction, performing the reaction under dilute conditions (0.034 M in toluene) with 3 equivalents of the Petasis reagent at 70–90 °C for 2 hours maximized the yield of the desired olefin to 58% and avoided the formation of a significant byproduct. beilstein-journals.org These optimizations are crucial for the practical synthesis of these valuable compounds.
Stereochemical Control and Elucidation in 5 Azaspiro 2.3 Hexane 1 Carboxylic Acid Synthesis
Diastereoselective Synthesis Approaches
The diastereoselective synthesis of 5-azaspiro[2.3]hexane derivatives is a key focus of research, with particular emphasis on the cyclopropanation reaction that forms the spirocyclic core. beilstein-journals.orgnih.gov
Control of trans/cis Selectivity in Cyclopropanation
The formation of the cyclopropane (B1198618) ring in the synthesis of 5-azaspiro[2.3]hexane derivatives has been shown to proceed with high diastereoselectivity, favoring the trans isomers. beilstein-journals.orgnih.gov In a notable example, the rhodium-catalyzed cyclopropanation of a terminal olefin precursor with ethyl diazoacetate predominantly yielded the trans-cyclopropane products. beilstein-journals.orgnih.gov This selectivity is a crucial factor in determining the final stereochemistry of the molecule.
The reaction conditions for this key step have been a subject of optimization. Initial attempts using one equivalent of ethyl diazoacetate in refluxing dichloromethane (B109758) with a catalytic amount of rhodium(II) acetate (B1210297) dimer resulted in a low yield (12%) of a diastereomeric mixture. beilstein-journals.orgnih.gov Increasing the amount of ethyl diazoacetate to eight equivalents significantly improved the yield to 51%. beilstein-journals.orgnih.gov Further optimization of the reaction concentration (0.025 M) and catalyst loading (10% Rh₂(OAc)₄) pushed the yield to 60%. beilstein-journals.orgnih.gov Despite the success in driving the reaction towards the desired products, the outcome was a mixture of diastereoisomers, highlighting the complexity of controlling the stereochemical outcome. beilstein-journals.orgnih.gov
Table 1: Optimization of Rhodium-Catalyzed Cyclopropanation
| Ethyl Diazoacetate (Equivalents) | Catalyst Loading (Rh₂(OAc)₄) | Concentration (M) | Yield (%) |
| 1 | Catalytic | - | 12 |
| 8 | Catalytic | - | 51 |
| 8 | 10% | 0.025 | 60 |
Facial Selectivity Considerations
Beyond the trans/cis selectivity, the cyclopropanation reaction also exhibits facial selectivity. The attack of the carbene intermediate on the olefin can occur from two different faces, leading to the formation of different diastereoisomers. beilstein-journals.org In the synthesis of ethyl 5-azaspiro[2.3]hexane-1-carboxylate derivatives, a partial facial selectivity was observed, with the attack on the Si face being favored over the Re face, resulting in a 1.5:1 ratio of the corresponding diastereomers (20a:20c). beilstein-journals.org This observation indicates that the existing chiral center in the azetidine (B1206935) ring influences the trajectory of the incoming reagent, directing the cyclopropanation to one face of the double bond over the other. beilstein-journals.org
Characterization of Stereoisomers
The successful synthesis of a mixture of stereoisomers necessitates robust analytical methods to determine their ratios and elucidate their precise three-dimensional structures.
Analytical Techniques for Diastereomeric Ratio Assessment
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the diastereomeric ratio of the products from the cyclopropanation reaction. beilstein-journals.org In the optimized synthesis, HPLC analysis revealed the presence of six diastereoisomers. The two major diastereomers were present in a relative ratio of 49% and 33%, with the remaining four being minor components (12%, 3%, 1.8%, and 1.2%). beilstein-journals.orgnih.gov The presence of more than the expected four diastereomers was attributed to a partial racemization at the chiral center adjacent to the nitrogen atom, which likely occurred during a preceding Petasis olefination step. beilstein-journals.orgnih.gov The two most abundant diastereoisomers were successfully isolated in their pure forms using semi-preparative chiral HPLC, allowing for their individual characterization. beilstein-journals.orgnih.gov
Table 2: Diastereomeric Composition from Optimized Cyclopropanation
| Diastereomer | Relative Ratio (%) |
| Major 1 | 49 |
| Major 2 | 33 |
| Minor 1 | 12 |
| Minor 2 | 3 |
| Minor 3 | 1.8 |
| Minor 4 | 1.2 |
Computational and Theoretical Insights into Stereochemistry
Theoretical calculations have been instrumental in understanding the observed stereochemical outcomes of the cyclopropanation reaction. beilstein-journals.orgnih.gov By assessing the relative stability of the four possible diastereoisomers (20a-d), researchers were able to correlate these theoretical findings with the experimental results. beilstein-journals.org The calculations showed that the two trans diastereoisomers, 20a and 20c, were more stable than the corresponding cis diastereoisomers, 20b (+1.49 kcal/mol) and 20d (+4.48 kcal/mol). beilstein-journals.org These computational results align with the high trans selectivity observed experimentally, confirming that the reaction favors the formation of the thermodynamically more stable products. beilstein-journals.orgnih.gov The agreement between theoretical calculations and experimental data provides a powerful tool for predicting and rationalizing the stereochemical course of complex reactions. beilstein-journals.org
Table 3: Relative Energy of Diastereoisomers
| Diastereomer | Relative Energy (kcal/mol) |
| 20a | 0 |
| 20c | 0 |
| 20b | +1.49 |
| 20d | +4.48 |
Theoretical Calculations of Diastereoisomer Stability
In the synthesis of derivatives of 5-azaspiro[2.3]hexane, such as the glutamic acid analogue intermediate 20 , a mixture of diastereoisomers is often obtained. Understanding the relative stability of these isomers is key to rationalizing the observed product ratios and optimizing reaction conditions for desired stereoselectivity.
Theoretical calculations are employed to assess the relative stability of the possible diastereoisomers. For instance, in the rhodium-catalyzed cyclopropanation to form a key intermediate, four primary diastereoisomers (20a-d ) can be formed. Computational analysis of these isomers has been performed using molecular mechanics and quantum mechanics methods to predict their relative energies.
A common approach involves generating a large number of conformations for each diastereoisomer using methods like the mixed torsional/low-mode conformational sampling in software such as MacroModel. These geometries are then minimized using a suitable force field, for example, OPLS-2005, until a stable energy minimum is reached. To refine these energies, higher-level quantum mechanical calculations, such as the Hartree-Fock (HF) method with a basis set like 6-31G*, are subsequently applied.
The results of these calculations typically show that the trans-cyclopropane products are more stable than the cis isomers. For example, calculations for the diastereoisomers 20a-d revealed that 20a and 20c (both trans isomers) share a similar level of stability and are significantly more stable than 20b and 20d (cis isomers). These theoretical findings are generally in good agreement with experimental observations from HPLC analysis of the reaction mixture, which show a predominance of the trans diastereoisomers. acs.orgthieme-connect.com
Table 1: Calculated Relative Energy of Diastereoisomers
This interactive table presents the calculated relative energy values for the four diastereoisomers of intermediate 20 , highlighting the greater stability of the trans configurations.
| Diastereoisomer | Configuration | Relative Energy (kcal/mol) |
| 20a | trans | 0.00 |
| 20b | cis | +1.49 |
| 20c | trans | 0.00 |
| 20d | cis | +4.48 |
| Data sourced from theoretical calculations using the HF/631G method.* acs.org |
Conformational Analysis of Bridged Amino Acid Derivatives
The core principle behind designing molecules like 5-azaspiro[2.3]hexane-1-carboxylic acid is to create conformationally "frozen" analogues of naturally flexible molecules such as L-glutamic acid. The spirocyclic nature of the [2.3]hexane system, which fuses a cyclopropane and an azetidine ring at a single carbon, severely restricts the rotational freedom around key chemical bonds.
In contrast to L-glutamic acid, which can adopt numerous conformations due to rotation around its single bonds, the 5-azaspiro[2.3]hexane scaffold locks the molecule into a more rigid posture. This conformational restriction is intended to present the carboxylic acid and amino functional groups in a well-defined spatial orientation, which can lead to more selective binding to specific receptor subtypes.
The synthesis of these bridged amino acid derivatives often starts from chiral precursors, such as D-serine, to control the absolute stereochemistry. The rigid framework is constructed through key chemical steps, including the diastereoselective cyclopropanation of an exocyclic double bond on the azetidine ring. The resulting spirocyclic structure effectively limits the rotation around the C3-C4 bond equivalent found in azetidine derivatives, thus "freezing" the conformation. acs.orgthieme-connect.com This structural rigidity is a desirable feature in the design of peptidomimetics and ligands for glutamate (B1630785) receptors, as it can enhance binding affinity and provide insights into the bioactive conformation of the natural ligand. acs.org
Exit Vector Plot (EVP) Analysis
Exit Vector Plot (EVP) analysis is a powerful computational tool used to visualize and compare the chemical space covered by three-dimensional molecular scaffolds. sci-hub.seresearchgate.net This method is particularly useful for understanding the spatial orientation of substituents on a rigid core, which is a critical aspect of rational drug design and the development of bioisosteres. dntb.gov.ua
The analysis defines "exit vectors" originating from the scaffold's core atoms and pointing towards the attached functional groups. The geometric relationship between these vectors is then quantified by several parameters, including the distance between the vector origins (r) and the angles that describe their relative orientation (θ, φ₁, φ₂). researchgate.net Plotting these parameters against each other allows for a direct comparison of the three-dimensional shapes of different molecular scaffolds.
For 1,5-disubstituted (aza)spiro[2.3]hexane scaffolds, which are closely related to the title compound, EVP analysis has been performed based on data from X-ray diffraction studies. sci-hub.sedntb.gov.ua The analysis reveals that these compact, strained spirocyclic systems can act as isosteres for more common cyclic structures like piperidines or cyclohexanes. researchgate.netdntb.gov.ua
The EVP data for 1,5-disubstituted spiro[2.3]hexane derivatives show that while their size (as measured by the distance r) is comparable to that of larger spirocycles like spiro[3.3]heptanes, the orientation of their exit vectors is quite distinct. Specifically, certain diastereomers of the spiro[2.3]hexane scaffold occupy a region of the plot (the δ area) that is characteristic of trans-1,3-disubstituted cyclopentanes and cyclohexanes. This indicates that these scaffolds can mimic the spatial arrangement of substituents found in these common ring systems, but with a novel and rigid core structure. sci-hub.se The conformations observed in the crystalline state for different diastereomers of 1,5-diaminospiro[2.3]hexane derivatives suggest their potential application in designing peptidomimetics that mimic β-turns and sheet-like structures. sci-hub.sedntb.gov.ua
Table 2: Geometric Parameters from Exit Vector Plot Analysis for Spirocyclic Scaffolds
This interactive table showcases the geometric parameters derived from EVP analysis for representative (aza)spiro[2.3]hexane derivatives, providing a quantitative basis for their use as molecular building blocks.
| Compound | r (Å) | θ (°) |
| 17a (spiro[2.3]hexane derivative) | 3.38 | 101 |
| 18 (spiro[3.3]heptane derivative) | 3.42 | 151 |
| Data derived from X-ray diffraction studies and EVP analysis of 1,5-disubstituted spirocyclic systems. sci-hub.se |
Applications and Advanced Building Block Design
5-Azaspiro[2.3]hexane-1-carboxylic Acid as "Frozen" Amino Acid Analogues
The core principle behind using this compound as a "frozen" amino acid analogue is to lock the molecule into a specific three-dimensional orientation. beilstein-journals.orgnih.govnih.gov This conformational rigidity can lead to enhanced potency, selectivity, and improved pharmacokinetics compared to more flexible, natural amino acids. beilstein-journals.orgnih.gov By incorporating the spiro[2.3]hexane motif, researchers can limit the rotation around key chemical bonds, effectively "freezing" the molecule in a conformation that is recognized by biological targets like receptors and enzymes. beilstein-journals.orgnih.govnih.gov
L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS) and is implicated in a variety of neurological disorders. beilstein-journals.orgnih.gov Consequently, developing analogues that can selectively target glutamate (B1630785) receptors is a major goal in neuropharmacology. beilstein-journals.orgnih.gov The 5-azaspiro[2.3]hexane framework has been successfully employed to create conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.orgnih.govnih.gov These analogues are designed to mimic the bioactive conformation of L-glutamic acid, with the goal of achieving higher selectivity for specific glutamate receptor subtypes. beilstein-journals.orgnih.gov A stereocontrolled synthesis starting from D-serine has been developed to produce these novel spiro analogues. beilstein-journals.orgnih.gov The key step in this synthesis is a diastereoselective rhodium-catalyzed cyclopropanation. beilstein-journals.orgnih.govnih.gov The resulting constrained amino acid derivatives are valuable tools for investigating glutamate receptor function and hold potential as leads for new CNS therapies. beilstein-journals.orgnih.gov
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Modulating GABAergic neurotransmission is a key strategy for treating conditions like epilepsy, anxiety, and sleep disorders. While the direct application of this compound as a GABA analogue is less documented in the provided results, the broader class of spirocyclic amino acids has been explored for this purpose. For instance, novel spirocyclic amino acid esters have been synthesized and evaluated as GABA uptake inhibitors. These compounds, which are conformationally restricted analogues of GABA, have shown activity in inhibiting GABA uptake, though they were inactive at GABA-A and GABA-B receptors. nih.gov This suggests that the spirocyclic scaffold can be a viable starting point for designing new GABAergic modulators.
Development of Peptidomimetics Incorporating the Scaffold
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid 5-azaspiro[2.3]hexane scaffold is an attractive component for peptidomimetic design. beilstein-journals.orgnih.gov By replacing a natural amino acid in a peptide sequence with this constrained analogue, it is possible to enforce a specific secondary structure, such as a turn or a helix, which may be crucial for biological activity. The final constrained amino acid derivatives of 5-azaspiro[2.3]hexane are considered useful unnatural amino acid derivatives for the synthesis of peptidomimetics. beilstein-journals.orgnih.gov
Utilization in Bioorganic Chemistry and Drug Discovery Programs
The unique three-dimensional shape and well-defined substituent vectors of the 5-azaspiro[2.3]hexane scaffold make it a valuable tool in bioorganic chemistry and drug discovery. beilstein-journals.orgnih.gov Its rigid nature allows for the precise positioning of functional groups in space, which can lead to highly specific interactions with biological targets. This is particularly important for designing potent and selective enzyme inhibitors or receptor ligands. The synthesis of these complex bridged analogues of glutamic acid, for example, provides researchers with novel probes to explore the pharmacology of glutamate receptors. beilstein-journals.orgnih.gov
Design of Monoprotected Diamines Derived from 5-Azaspiro[2.3]hexane Scaffolds
Monoprotected diamines are versatile building blocks in medicinal chemistry, as they allow for the sequential introduction of different substituents. The synthesis of monoprotected diamines derived from the 5-azaspiro[2.3]hexane scaffold has been described. researchgate.net This method relies on the cyclopropanation of an azetidine (B1206935) derivative. researchgate.net These orthogonally protected diamines are valuable intermediates for the synthesis of more complex molecules for drug discovery programs. thieme-connect.com The ability to selectively deprotect one of the amino groups allows for the controlled elaboration of the molecule, facilitating the exploration of structure-activity relationships.
Q & A
Q. What are the common synthetic routes for 5-azaspiro[2.3]hexane-1-carboxylic acid, and what reagents/conditions are critical for high yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A widely reported method begins with cyclization of precursors like cyclohexanone derivatives. For example, cyclization using phenylhydrazine hydrochloride in methanesulfonic acid under reflux (methanol solvent) yields intermediate tricyclic structures, which are further functionalized via carbamate or ester intermediates . Key reagents include lithium aluminum hydride (reduction) and nucleophiles for substitution. Optimizing reaction conditions (e.g., temperature, solvent polarity) is crucial for purity and yield. Continuous flow reactors are recommended for industrial scalability .
Q. How can researchers verify the structural integrity of this compound derivatives experimentally?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming spirocyclic geometry and functional group placement. Mass spectrometry (LCMS/GCMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, stereocontrolled synthesis of analogs requires cross-validation between NMR coupling constants and computational models .
Q. What solubility challenges arise with this compound, and how can they be addressed in formulation?
Methodological Answer: The compound’s spirocyclic structure reduces polarity, limiting aqueous solubility. Co-solvents like DMSO or ethanol (10–30% v/v) enhance solubility for in vitro assays. For in vivo studies, prodrug strategies (e.g., esterification of the carboxylic acid group) improve bioavailability. Stability testing under varying pH (2–8) and temperature (4–37°C) is critical to avoid precipitation .
Advanced Research Questions
Q. How does the spirocyclic ring strain influence the reactivity of this compound in substitution reactions?
Methodological Answer: The spirocyclic system introduces angle strain, increasing susceptibility to ring-opening reactions. For example, nucleophilic substitution at the aziridine ring (e.g., with amines or thiols) proceeds under mild acidic/basic conditions. Computational modeling (DFT) predicts regioselectivity, while kinetic studies (monitored via HPLC) reveal competing pathways. Steric effects from substituents on the hexane ring modulate reactivity .
Q. How can researchers reconcile contradictory data on oxidation/reduction outcomes for this compound?
Methodological Answer: Discrepancies arise from reagent choice and solvent effects. For oxidation, potassium permanganate (KMnO₄) converts the carboxylic acid to CO₂, while chromium trioxide (CrO₃) selectively oxidizes adjacent alcohols. Reduction with NaBH₄ preserves the spirocycle, whereas LiAlH₄ may induce ring strain relief. Systematic screening of reagents (e.g., Swern vs. Dess-Martin oxidation) with in situ IR monitoring clarifies mechanistic pathways .
Q. What strategies enable stereocontrolled synthesis of this compound derivatives for drug discovery?
Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cyclization) enforce stereochemistry. For example, enantiopure analogs of L-glutamic acid were synthesized using tert-butyl carbamate protection and resolution via chiral HPLC. Dynamic kinetic resolution (DKR) under flow conditions enhances enantiomeric excess (>95%) .
Q. How do computational tools (e.g., AI-driven synthesis planners) improve route design for spirocyclic analogs?
Methodological Answer: AI platforms (e.g., Reaxys/Pistachio databases) predict feasible routes by analyzing reaction templates and precursor compatibility. For one-step syntheses, the tool prioritizes high-plausibility pathways (plausibility score >0.8) and filters non-scalable steps. Case studies show a 40% reduction in trial-and-error experimentation for azaspiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
